2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the ethylamino and dimethyl groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic intermediates, which are then further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic oxetane-fused benzimidazoles, while reduction can produce reduced spirocyclic amines .
Scientific Research Applications
2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a covalent inhibitor of KRAS G12C, a target in cancer therapy.
Medicine: Explored for its antitumor activity and metabolic stability in preclinical studies.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of KRAS G12C, the compound binds to the switch-II pocket of the KRAS protein, leading to the inhibition of its activity . This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, thereby exerting its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.5]nonan-7-one: Another spirocyclic compound with a similar core structure but different functional groups.
2-Azaspiro[3.5]nonan-7-one: Shares the spirocyclic framework but lacks the ethylamino and dimethyl substitutions.
Uniqueness
2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C sets it apart from other spirocyclic compounds, making it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C11H21N3O/c1-4-12-9-5-11(6-9)7-13(2)10(15)14(3)8-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
SUYNXMGFEGUDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2(C1)CN(C(=O)N(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.